molecular formula C20H15FN2OS2 B2383973 4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide CAS No. 1207001-09-9

4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2383973
CAS No.: 1207001-09-9
M. Wt: 382.47
InChI Key: XSGROONXULLIRF-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide is a complex organic compound that features a combination of fluorophenyl, pyrrole, thiophene, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as 4-fluorophenyl and 1H-pyrrole derivatives, which are then subjected to coupling reactions with thiophene-2-carboxamide under controlled conditions. Common reagents used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-fluorophenyl)-5-methyl-1H-pyrrol-2-yl]acetic acid
  • 2-(1H-pyrazol-1-yl)pyridine
  • 4-(1H-pyrrol-1-yl)phenol

Uniqueness

4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide is unique due to its combination of fluorophenyl, pyrrole, thiophene, and carboxamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(4-fluorophenyl)-3-pyrrol-1-yl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2OS2/c21-15-7-5-14(6-8-15)17-13-26-19(18(17)23-9-1-2-10-23)20(24)22-12-16-4-3-11-25-16/h1-11,13H,12H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGROONXULLIRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(SC=C2C3=CC=C(C=C3)F)C(=O)NCC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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